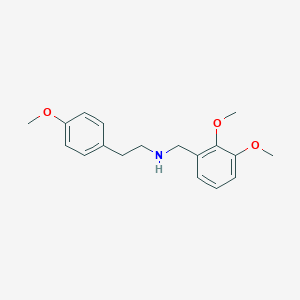
N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine is a chemical compound that belongs to the class of phenethylamines. It is also known as DMBA, and it has been studied for its potential use in scientific research.
作用機序
The mechanism of action of DMBA is not fully understood, but it is believed to act as a serotonin reuptake inhibitor. This means that it prevents the reuptake of serotonin into presynaptic neurons, leading to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin may lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
DMBA has been found to increase the levels of serotonin in the brain, which may lead to changes in mood, behavior, and cognition. It has also been found to have anxiolytic and antidepressant effects in animal models. DMBA may also have potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia.
実験室実験の利点と制限
One advantage of DMBA is that it has a high affinity for the serotonin transporter, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of DMBA is that it may have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of DMBA. One area of research is the development of new antidepressant drugs based on the structure of DMBA. Another area of research is the study of the role of serotonin in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is potential for the development of new imaging agents based on the structure of DMBA, which could be used to study the distribution and function of serotonin in the brain.
合成法
The synthesis method for DMBA involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxyphenylacetone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to yield DMBA.
科学的研究の応用
DMBA has been studied for its potential use in scientific research. It has been found to have a high affinity for the serotonin transporter, and it may be useful in studying the role of serotonin in various physiological and pathological processes. DMBA has also been studied for its potential use as a tool in the development of new antidepressant drugs.
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO3/c1-20-16-9-7-14(8-10-16)11-12-19-13-15-5-4-6-17(21-2)18(15)22-3/h4-10,19H,11-13H2,1-3H3 |
InChIキー |
AWSARJOCQLIOIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)